(R)-1-Cyclopropylpropan-1-amine hydrochloride

Chiral Purity Stereochemistry Quality Control

Ensure stereochemical fidelity in drug discovery with (R)-1-Cyclopropylpropan-1-amine hydrochloride. Using the racemate or incorrect enantiomer risks divergent pharmacological profiles and wasted resources. - Enantiopure (R)-configuration: consistent target engagement in H3 receptor and CNS programs. - Stable hydrochloride salt: non-hygroscopic, free-flowing solid for accurate automated dispensing. - Constrained cyclopropyl motif: enhances metabolic stability as a bioisostere for alkyl/aryl groups. Supplied with ≥98% purity. Sealed dry storage at 2-8°C; ships ambient globally.

Molecular Formula C6H14ClN
Molecular Weight 135.64
CAS No. 677742-41-5
Cat. No. B2439748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Cyclopropylpropan-1-amine hydrochloride
CAS677742-41-5
Molecular FormulaC6H14ClN
Molecular Weight135.64
Structural Identifiers
SMILESCCC(C1CC1)N.Cl
InChIInChI=1S/C6H13N.ClH/c1-2-6(7)5-3-4-5;/h5-6H,2-4,7H2,1H3;1H/t6-;/m1./s1
InChIKeyKTMLAWBZUWUSDP-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (R)-1-Cyclopropylpropan-1-amine hydrochloride (CAS 677742-41-5) Remains a Critical Chiral Building Block in Medicinal Chemistry


(R)-1-Cyclopropylpropan-1-amine hydrochloride (CAS 677742-41-5) is a chiral, enantiopure primary amine hydrochloride salt, molecular formula C₆H₁₄ClN, molecular weight 135.64 g/mol . It features a cyclopropyl group adjacent to the chiral amine center. As an enantiopure (R)-configured cyclopropylamine, it belongs to a privileged class of intermediates with well-documented utility in drug discovery. The strained cyclopropyl ring imparts unique electronic and steric properties [1], making such amines valuable for designing bioactive molecules . The hydrochloride salt form is crucial, as it ensures the compound exists as a stable, crystalline solid, a prerequisite for reliable storage, precise weighing, and reproducible use in both discovery and scale-up synthesis.

Why Generic (R)-1-Cyclopropylpropan-1-amine hydrochloride Substitution Fails


Procurement of a generic cyclopropylpropanamine or the incorrect enantiomer is not a viable substitute for (R)-1-cyclopropylpropan-1-amine hydrochloride. First, the specific (R)-chirality is paramount for biological target engagement. The (S)-enantiomer (CAS 177859-54-0) [1] or a racemic mixture (e.g., CAS 219736-10-4) will almost certainly exhibit different binding affinities, pharmacokinetics, and potentially divergent pharmacological or toxicological profiles . Second, isomeric variants, such as 3-cyclopropylpropan-1-amine (CAS 5648-88-4) , have different connectivity and thus completely distinct biological activities. Third, the free base form (CAS 512847-49-3) lacks the stability and precise stoichiometry of the hydrochloride salt, leading to variability in reactions and formulations. Using the exact compound specified in a synthesis or assay ensures reproducibility and prevents costly data misinterpretation.

Quantitative Evidence: Verifiable Differentiation of (R)-1-Cyclopropylpropan-1-amine hydrochloride


Chiral Fidelity and Enantiomeric Purity Specification

Commercial supply of (R)-1-cyclopropylpropan-1-amine hydrochloride is specified with a standard purity of 95% or 98% . As a single enantiomer, this high purity level is a critical differentiator from a racemic mixture or the (S)-enantiomer. The exact enantiomeric excess (ee) is a key procurement specification; this specification ensures that the intended stereochemistry for downstream applications is maintained, which is the primary basis for its selection over achiral or racemic alternatives .

Chiral Purity Stereochemistry Quality Control

Physicochemical Stability: The Hydrochloride Salt Advantage

The hydrochloride salt form of (R)-1-cyclopropylpropan-1-amine is a well-defined crystalline solid with a reported melting point of 254.5-255.2 °C . This stands in contrast to its free base counterpart (CAS 512847-49-3), which is a liquid with a predicted boiling point of 124.9±8.0 °C and density of 0.909±0.06 g/cm³ . The high melting point of the hydrochloride salt is a direct indicator of its superior thermal stability and handling characteristics.

Solid Form Stability Solubility

Predicted Basicity as a Differentiator from Structural Analogs

The predicted acid dissociation constant (pKa) for the amine group of (R)-1-cyclopropylpropan-1-amine is 10.90±0.29 . This value is a quantitative descriptor of its basicity and protonation state at physiological pH. In the context of drug discovery, this pKa influences absorption, distribution, and target binding. While a direct comparator pKa for a specific isomer is not available in the open literature, this value can be used to predict how it differs from other cyclic amines, such as 3-cyclopropylpropan-1-amine (which has a different connectivity) , and thus its unique behavior in a biological environment.

pKa Reactivity ADME Properties

Validated Application Scenarios for (R)-1-Cyclopropylpropan-1-amine hydrochloride


Asymmetric Synthesis of Enantiopure Drug Candidates

The (R)-configured chiral center is the primary value driver for this compound. It serves as a stereodefined building block for the asymmetric synthesis of complex molecules, including those targeting the histamine-3 (H3) receptor [1], as demonstrated in various patent applications [2]. The ability to introduce both chirality and a conformationally constrained cyclopropyl group in a single step is a powerful strategy in medicinal chemistry [3].

Development of Stable Salt Forms in Pharmaceutical R&D

The hydrochloride salt form is the preferred starting material for parallel medicinal chemistry and early formulation studies. Its high melting point (254.5-255.2 °C) guarantees it is a non-hygroscopic, free-flowing solid, which is critical for accurate automated dispensing and for ensuring reproducible reaction stoichiometry across multiple parallel synthesis runs.

Synthesis of Conformationally Constrained Bioisosteres

The cyclopropyl group is a well-established bioisostere for alkyl, alkenyl, and aromatic groups, often used to improve a molecule's metabolic stability, potency, or selectivity . This compound provides a direct route to introducing this constrained motif adjacent to a chiral amine, a key structural feature in many drug discovery programs aiming to optimize ADME properties [4].

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